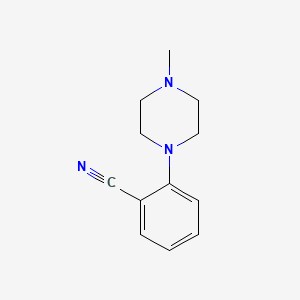

2-(4-Methylpiperazin-1-YL)benzonitrile

Descripción general

Descripción

“2-(4-Methylpiperazin-1-YL)benzonitrile” is an organic compound that is useful in organic synthesis . It is a light yellow to brown liquid .

Synthesis Analysis

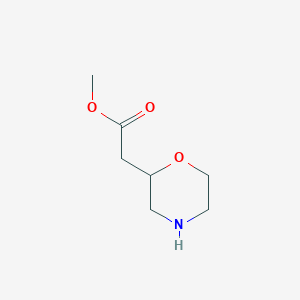

The synthesis of “2-(4-Methylpiperazin-1-YL)benzonitrile” involves a one-pot preparation process. The process includes the use of substituted aniline and potassium carbonate in DMSO. The reaction is stirred until it is completely converted into corresponding intermediates. Then, amine and additional potassium carbonate are added subsequently. The reaction is stirred at 120°C for 4-8 hours or with microwave irradiation at 140°C for 2 hours .Molecular Structure Analysis

The molecular formula of “2-(4-Methylpiperazin-1-YL)benzonitrile” is C12H15N3. Its InChI code is 1S/C12H15N3/c1-14-6-8-15(9-7-14)12-5-3-2-4-11(12)10-13/h2-5H,6-9H2,1H3 .Physical And Chemical Properties Analysis

“2-(4-Methylpiperazin-1-YL)benzonitrile” is a light yellow to brown liquid . It has a molecular weight of 201.27 . The compound is stored at a temperature of +4°C .Aplicaciones Científicas De Investigación

Application in Antidepressant Research

- Summary of the Application: 2-(4-Methylpiperazin-1-YL)benzonitrile, also referred to as NA-2, has been studied for its potential antidepressant effects. This compound has been screened in rodent models of depression .

- Methods of Application or Experimental Procedures: The study involved both acute and chronic (14 days) treatment with NA-2. The compound was tested in mice using the forced swim test (FST) and tail suspension test (TST). Interaction studies in FST revealed the reversal of mCPP induced immobility, attenuation of antidepressant effects of fluoxetine and desipramine. Chronic NA-2 treatment restored the behavioural deficits in olfactory bulbectomized (OBX) rats as indicated by reduction in hyperactivity in novel open field test .

- Results or Outcomes: The study found that NA-2 exhibited antidepressant-like effects at lower dose levels in the mice forced swim test (FST). A similar dose-immobility profile was observed in both mice FST and tail suspension test (TST). This preliminary study points to a serotonergic mechanism behind the antidepressant-like effects of NA-2 .

Application in Hepatitis C Virus (HCV) Research

- Summary of the Application: This compound has been studied for its potential as an entry inhibitor for the Hepatitis C Virus (HCV). The research was based on a previously identified HCV entry inhibitor, L0909 .

- Methods of Application or Experimental Procedures: The study involved the design, synthesis, and biological evaluation of 2-((4-Bisarylmethyl-piperazin-1-yl)methyl)benzonitrile derivatives. Several new scaffold derivatives exhibited higher in vitro anti-HCV activity at low nanomolar concentrations compared to L0909 .

- Results or Outcomes: The study found that active derivatives 3d, 3h, and 3i primarily inhibited the virus entry stage. An SPR experiment confirmed that this class of derivatives might target the HCV E1 protein .

Application in Anti-Inflammatory Research

- Summary of the Application: A new piperazine derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone, has been studied for its potential anti-inflammatory effects .

- Results or Outcomes: The specific results or outcomes are not detailed in the available information .

Application in Green Synthesis

- Summary of the Application: This compound has been used in a novel green synthetic route for benzonitrile. The process uses an ionic liquid as the recycling agent .

- Methods of Application or Experimental Procedures: The study involved the preparation of benzonitrile from benzaldehyde and hydroxylamine hydrochloride. The ionic liquid [HSO3-b-Py]HSO4 exhibited multiple roles of co-solvent, catalysis, and phase separation, thus eliminating the use of metal salt catalyst and no additional catalyst was needed .

- Results or Outcomes: The benzaldehyde conversion and benzonitrile yield were both 100% at 120°C in 2 hours. The ionic liquid could be recovered easily by phase separation, and recycled directly after reaction .

Safety And Hazards

Propiedades

IUPAC Name |

2-(4-methylpiperazin-1-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c1-14-6-8-15(9-7-14)12-5-3-2-4-11(12)10-13/h2-5H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTVRHYSRKFDTFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=CC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30516386 | |

| Record name | 2-(4-Methylpiperazin-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30516386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methylpiperazin-1-YL)benzonitrile | |

CAS RN |

85803-63-0 | |

| Record name | 2-(4-Methyl-1-piperazinyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85803-63-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Methylpiperazin-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30516386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

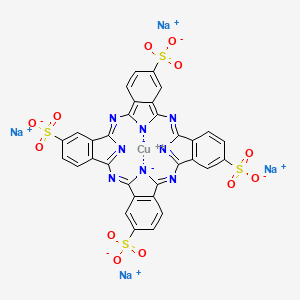

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chloro-2-methylimidazo[1,2-A]pyridine](/img/structure/B1590264.png)